2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole
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Overview
Description
2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of dibenzofuran and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole typically involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, followed by conversion to the corresponding thioamide using diphosphorus pentasulfide in anhydrous toluene. The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium affords the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: Reactions such as bromination, nitration, and acylation typically occur at the 5-position of the furan ring.
Oxidation and reduction: These reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole or dibenzofuran rings.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.
Nitration: Concentrated nitric acid and sulfuric acid.
Acylation: Acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while nitration produces nitro-substituted compounds.
Scientific Research Applications
2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer activities.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application, such as inhibition of bacterial enzymes in antimicrobial studies or interaction with cellular receptors in anticancer research .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the benzothiazole moiety.
Benzothiazole: Contains the benzothiazole structure but not the dibenzofuran component.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is unique due to the combination of the dibenzofuran and benzothiazole structures, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or electronic materials.
Biological Activity
2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is a heterocyclic compound characterized by its dual structural features: a dibenzo[b,d]furan moiety and a benzo[d]thiazole unit. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Key Features
- Dibenzo[b,d]furan : Composed of two fused benzene rings with a furan ring, contributing to stability and reactivity.
- Benzo[d]thiazole : A benzene ring fused to a thiazole ring, known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with dibenzo[b,d]furan and benzo[d]thiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that these derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, benzothiazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Activity (MIC) |
---|---|---|
Benzothiazole Derivative A | Staphylococcus aureus | 5 µg/mL |
Benzothiazole Derivative B | Escherichia coli | 10 µg/mL |
Dibenzo[b,d]furan Derivative C | Candida albicans | 15 µg/mL |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including those containing dibenzo[b,d]furan. For example, compounds have shown cytotoxic effects against leukemia cell lines, suggesting their role as potential chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study synthesized various thiazole derivatives and tested them against several cancer cell lines. Notably, one derivative exhibited an IC50 value of 4 µM against leukemia cells, indicating significant antiproliferative activity .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Table 2: Anti-inflammatory Activity
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Compound X | 70 | 85 |
Compound Y | 60 | 90 |
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as COX enzymes in inflammation or kinases in cancer.
- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Induction : Some derivatives may induce oxidative stress in target cells, leading to apoptosis.
Properties
Molecular Formula |
C19H11NOS |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-dibenzofuran-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C19H11NOS/c1-3-7-16-13(5-1)14-11-12(9-10-17(14)21-16)19-20-15-6-2-4-8-18(15)22-19/h1-11H |
InChI Key |
AENWSVFEHGDKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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